![molecular formula C20H16BrN3O2 B368602 N-({1-[(4-溴苯基)甲基]苯并咪唑-2-基}甲基)-2-呋喃甲酰胺 CAS No. 920113-51-5](/img/structure/B368602.png)

N-({1-[(4-溴苯基)甲基]苯并咪唑-2-基}甲基)-2-呋喃甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is followed by extensive derivatization of the ring system .

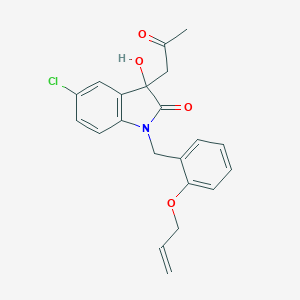

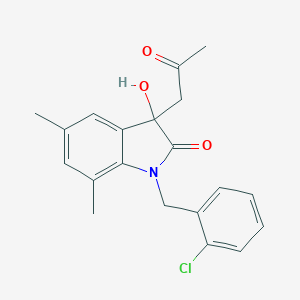

Molecular Structure Analysis

The benzimidazole pharmacophore resembles naturally occurring purine nucleotides . Compound 27, which contains a 4,5,6,7-tetrahydrothienopyridin-2-yl moiety and a methyl group at N1 of the benzimidazole core, revealed better potency against PARP-1 and PARP-2 .

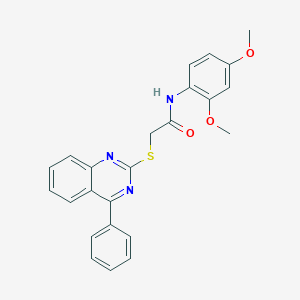

Chemical Reactions Analysis

The preparation of benzimidazole derivatives often involves reactions with various reagents. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, one compound had a melting point of 130-135 °C .

科学研究应用

合成与表征

N-({1-[(4-溴苯基)甲基]苯并咪唑-2-基}甲基)-2-呋喃甲酰胺及其衍生物已经通过各种化学反应和技术合成和表征。例如,Sethi 等人(2016 年)的一项研究重点关注 N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物的合成,包括具有溴苯基基团的衍生物,通过曼尼希反应。合成的化合物针对一系列细菌和真菌评估了它们的抗菌活性,表明它们在医学研究应用中的潜力。这些化合物的结构使用光谱和分析技术阐明,突出了全面表征在了解其性质和潜在应用中的重要性 (Sethi、Arora、Saini 和 Jain,2016)。

抗菌活性

N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物的抗菌评价,包括结构与 N-({1-[(4-溴苯基)甲基]苯并咪唑-2-基}甲基)-2-呋喃甲酰胺相似的衍生物,已显示出有希望的结果。Sethi 等人(2016 年)合成的化合物对各种菌株(如大肠杆菌和金黄色葡萄球菌)表现出有效的抗菌性能。这些发现表明这些化合物在开发新的抗菌剂方面的潜力,为对抗微生物耐药性的持续研究做出贡献 (Sethi、Arora、Saini 和 Jain,2016)。

分子对接研究

分子对接研究已被用来了解合成的苯并咪唑衍生物与微生物蛋白的相互作用。此类研究提供了对这些化合物在分子水平上的作用机制的见解,有助于更有效的抗菌剂的设计和开发。Sethi 等人(2016 年)的研究包括计算机模拟研究,以定义其合成的化合物与靶蛋白的相互作用,为药物发现和开发的更广泛领域做出贡献 (Sethi、Arora、Saini 和 Jain,2016)。

作用机制

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets

Mode of Action

The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, disrupting protein function, or interfering with cell signaling pathways . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and infection

Result of Action

Benzimidazole derivatives have been reported to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need to be determined through further experimental studies.

安全和危害

未来方向

Benzimidazole derivatives have shown potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . The development of new entities targeting malignant cells is considered a high priority . Future research will likely focus on improving the efficacy and safety of these compounds.

属性

IUPAC Name |

N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVUSOZSRLZPNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)

![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)

![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)

![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)

![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolid in-2-one](/img/structure/B368559.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)

![N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetam ide](/img/structure/B368565.png)